Cas no 87153-06-8 (4-CIS-HYDROXY CILOSTAZOL)

4-CIS-HYDROXY CILOSTAZOL structure
4-CIS-HYDROXY CILOSTAZOL structure
Product Name:4-CIS-HYDROXY CILOSTAZOL
N.o CAS:87153-06-8
MF:C20H27N5O3
MW:385.460084199905
CID:992288
Update Time:2023-12-19

4-CIS-HYDROXY CILOSTAZOL Propriedades químicas e físicas

Nomes e Identificadores

    • 4-CIS-HYDROXY CILOSTAZOL
    • OPC-13217 (cis): 3,4-dihydro-6-[4-[1-(trans-4-hydroxycyclohexyl)-1H-tetrazol-5-yl]butoxy]-2-(1H)-Quinolinon
    • OPC-13217 (CIS): 3,4-DIHYDRO-6-[4-[1-(TRANS-4-HYDROXYCYCLOHEXYL)-1H-TETRAZOL-5-YL]BUTOXY]-2-(1H)-QUINOLINONE
    • OPC-13217, 4
    • 3,4-Dihydro-6,8-dihydroxy-3-(tetrahydro-6-methyl-2H-pyran-2-yl)methylisocoumarin
    • 3,4-dihydro-6,8-dihydroxy-3-[(tetrahydro-6-methyl-2H-pyran-2-yl)methyl]-1H-2-benzopyran-1-one
    • 3,4-Dihydro-6-{4-[1-(cis-4-hydroxycyclohexyl)-1H-tetrazol-5-yl]butoxy}-2(1H)-quinolinone
    • Asperentin
    • cladosporin
    • Isocoumarin,3,4-dihydro-6,8-dihydroxy-3-(6-methyl-tetrahydro-2H-pyran-2-yl)
    • 2(1H)-Quinolinone, 3,4-dihydro-6-[4-[1-(4-hydroxycyclohexyl)-1H-tetrazol-5-yl]butoxy]-, cis- (ZCI)
    • 3,4-Dihydro-6-[4-[1-(cis-4-hydroxycyclohexyl)-1H-tetrazol-5-yl]butoxy]-2(1H)-quinolinone (ACI)
    • OPC 13217
    • Inchi: 1S/C20H27N5O3/c26-16-7-5-15(6-8-16)25-19(22-23-24-25)3-1-2-12-28-17-9-10-18-14(13-17)4-11-20(27)21-18/h9-10,13,15-16,26H,1-8,11-12H2,(H,21,27)/t15-,16+
    • Chave InChI: KFXNZXLUGHLDBB-IYBDPMFKSA-N
    • SMILES: C(C1=NN=NN1[C@@H]1CC[C@H](O)CC1)CCCOC1C=CC2NC(CCC=2C=1)=O

Propriedades Computadas

  • Massa Exacta: 385.21100

Propriedades Experimentais

  • PSA: 102.16000
  • LogP: 2.57350

4-CIS-HYDROXY CILOSTAZOL Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Phosphorus pentachloride Solvents: Benzene
1.2 Reagents: Hydrazoic acid Solvents: Benzene
2.1 Reagents: Potassium hydroxide Solvents: Isopropanol
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Acetic acid ,  Methanol
Referência
Studies on 2-oxoquinoline derivatives as blood platelet aggregation inhibitors. IV. Synthesis and biological activity of the metabolites of 6-[4-(1-cyclohexyl-1H-5-tetrazolyl)butoxy]-2-oxo-1,2,3,4-tetrahydroquinoline (OPC-13013)
Nishi, Takao; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(3), 1140-7

Método de produção 2

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ,  Water
2.1 Reagents: Phosphorus pentachloride Solvents: Benzene
2.2 Reagents: Hydrazoic acid Solvents: Benzene
3.1 Reagents: Potassium hydroxide Solvents: Isopropanol
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Acetic acid ,  Methanol
Referência
Studies on 2-oxoquinoline derivatives as blood platelet aggregation inhibitors. IV. Synthesis and biological activity of the metabolites of 6-[4-(1-cyclohexyl-1H-5-tetrazolyl)butoxy]-2-oxo-1,2,3,4-tetrahydroquinoline (OPC-13013)
Nishi, Takao; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(3), 1140-7

Método de produção 3

Condições de reacção
1.1 Reagents: Barium oxide ,  Barium hydroxide Solvents: Dimethylformamide
2.1 Reagents: Potassium hydroxide Solvents: 2-Methoxyethanol ,  Water
3.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ,  Water
4.1 Reagents: Phosphorus pentachloride Solvents: Benzene
4.2 Reagents: Hydrazoic acid Solvents: Benzene
5.1 Reagents: Potassium hydroxide Solvents: Isopropanol
6.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Acetic acid ,  Methanol
Referência
Studies on 2-oxoquinoline derivatives as blood platelet aggregation inhibitors. IV. Synthesis and biological activity of the metabolites of 6-[4-(1-cyclohexyl-1H-5-tetrazolyl)butoxy]-2-oxo-1,2,3,4-tetrahydroquinoline (OPC-13013)
Nishi, Takao; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(3), 1140-7

Método de produção 4

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Acetic acid ,  Methanol
Referência
Studies on 2-oxoquinoline derivatives as blood platelet aggregation inhibitors. IV. Synthesis and biological activity of the metabolites of 6-[4-(1-cyclohexyl-1H-5-tetrazolyl)butoxy]-2-oxo-1,2,3,4-tetrahydroquinoline (OPC-13013)
Nishi, Takao; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(3), 1140-7

Método de produção 5

Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Isopropanol
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Acetic acid ,  Methanol
Referência
Studies on 2-oxoquinoline derivatives as blood platelet aggregation inhibitors. IV. Synthesis and biological activity of the metabolites of 6-[4-(1-cyclohexyl-1H-5-tetrazolyl)butoxy]-2-oxo-1,2,3,4-tetrahydroquinoline (OPC-13013)
Nishi, Takao; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(3), 1140-7

Método de produção 6

Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: 2-Methoxyethanol ,  Water
2.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ,  Water
3.1 Reagents: Phosphorus pentachloride Solvents: Benzene
3.2 Reagents: Hydrazoic acid Solvents: Benzene
4.1 Reagents: Potassium hydroxide Solvents: Isopropanol
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Acetic acid ,  Methanol
Referência
Studies on 2-oxoquinoline derivatives as blood platelet aggregation inhibitors. IV. Synthesis and biological activity of the metabolites of 6-[4-(1-cyclohexyl-1H-5-tetrazolyl)butoxy]-2-oxo-1,2,3,4-tetrahydroquinoline (OPC-13013)
Nishi, Takao; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(3), 1140-7

4-CIS-HYDROXY CILOSTAZOL Raw materials

4-CIS-HYDROXY CILOSTAZOL Preparation Products

Fornecedores recomendados
PRIBOLAB PTE.LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
PRIBOLAB PTE.LTD
Jiangsu Xinsu New Materials Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangsu Xinsu New Materials Co., Ltd
SunaTech Inc.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
SunaTech Inc.
Essenoi Fine Chemical Co., Limited
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Inner Mongolia Xinhong Biological Technology Co., Ltd